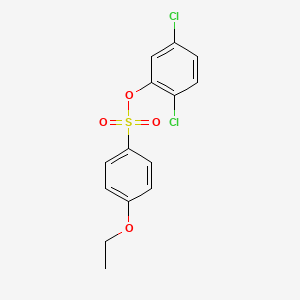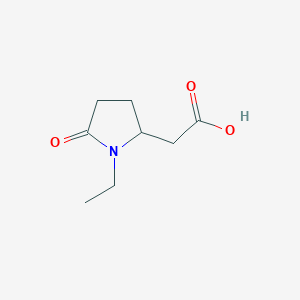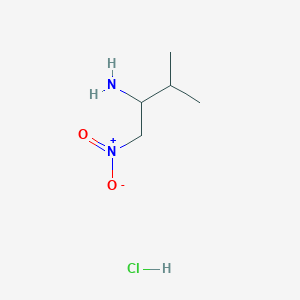![molecular formula C20H20N4O B2458127 N-[2-(dimetilamino)pirimidin-5-il]-2,2-difenilacetamida CAS No. 1396629-47-2](/img/structure/B2458127.png)
N-[2-(dimetilamino)pirimidin-5-il]-2,2-difenilacetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(dimethylamino)pyrimidin-5-yl)-2,2-diphenylacetamide” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an acetamide group, which is a functional group consisting of an acyl group attached to -NH2 .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring and the acetamide group would likely have significant effects on the compound’s structure and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The pyrimidine ring and the acetamide group could potentially participate in a variety of chemical reactions .Aplicaciones Científicas De Investigación
- Los derivados de pirimidina han sido ampliamente estudiados por sus propiedades anticancerígenas. Este compuesto puede exhibir efectos citotóxicos contra las células cancerosas, convirtiéndolo en un posible candidato para la terapia contra el cáncer .
- La estructura del compuesto sugiere que podría tener actividad antimicrobiana. Se están llevando a cabo investigaciones sobre su efectividad contra bacterias y hongos .
- Las pirimidinas son conocidas por sus propiedades antiinflamatorias y analgésicas. Este compuesto podría modular las vías inflamatorias y aliviar el dolor .
- Los investigadores han explorado su potencial como antagonista de los canales de calcio o agente antihipertensivo .
- Las pirimidinas desempeñan un papel en las vías metabólicas. Este compuesto podría inhibir enzimas específicas involucradas en trastornos metabólicos, como la diabetes o la hiperlipidemia .
- Los científicos han sintetizado varios fármacos basados en pirimidinas, incluidos algunos aprobados por la FDA como Pazopanib, que se utiliza en el tratamiento del cáncer .
- Se han explorado nuevas metodologías sintéticas para mejorar las propiedades de tipo fármaco y farmacocinéticas (ADME-Tox) de los compuestos que contienen pirimidina .
Actividad Anticancerígena
Propiedades Antimicrobianas y Antibacterianas
Efectos Antiinflamatorios y Analgésicos
Aplicaciones Cardiovasculares
Trastornos Metabólicos e Inhibición Enzimática
Desarrollo de Fármacos y Propiedades ADME-Tox
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(dimethylamino)pyrimidin-5-yl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-24(2)20-21-13-17(14-22-20)23-19(25)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14,18H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDJJWMMAMOQBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2458046.png)
![2-chloro-5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B2458049.png)


![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2458055.png)





![Benzo[d]thiazol-6-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2458061.png)
![2-({[3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-chlorophenyl)-4-pyrimidinol](/img/structure/B2458062.png)
![N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2458065.png)
